

"physicochemical properties of 2-Chloro-5-methoxyisonicotinic acid"

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Compound of Interest

Compound Name: 2-Chloro-5-methoxyisonicotinic acid

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An In-Depth Technical Guide to the Physicochemical Properties of **2-Chloro-5-methoxyisonicotinic Acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-methoxyisonicotinic acid is a substituted pyridine carboxylic acid derivative. Molecules within this class serve as critical building blocks in medicinal chemistry and drug discovery, often utilized in the synthesis of compounds targeting a range of biological pathways.^{[1][2][3]} A thorough understanding of the physicochemical properties of such a scaffold is paramount, as these characteristics fundamentally govern a molecule's behavior from bench to biological system. Properties such as ionization, lipophilicity, and solubility directly influence absorption, distribution, metabolism, and excretion (ADME), ultimately dictating the viability of a potential drug candidate.^[4]

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the key physicochemical properties of **2-Chloro-5-methoxyisonicotinic acid**. It moves beyond a simple data sheet to explain the causality behind experimental choices and provides robust, self-validating protocols for their determination in a research setting.

Chemical Identity and Molecular Structure

Correctly identifying and structurally characterizing a compound is the foundational step upon which all subsequent research is built.

- Chemical Name: **2-Chloro-5-methoxyisonicotinic acid**
- Synonyms: 2-chloro-5-methoxypyridine-4-carboxylic acid
- CAS Number: 1060801-70-8[5]
- Molecular Formula: C₇H₆ClNO₃[5][6]
- Molecular Weight: 187.58 g/mol [5]
- Monoisotopic Mass: 187.00362 Da[6]

The structure combines a pyridine ring, a carboxylic acid group, a chloro substituent, and a methoxy group, each contributing to the molecule's overall physicochemical profile.

Caption: Chemical structure of **2-Chloro-5-methoxyisonicotinic acid**.

Core Physicochemical Properties: A Summary

The following table summarizes the available and predicted physicochemical data for **2-Chloro-5-methoxyisonicotinic acid**. It is crucial for drug development professionals to distinguish between experimentally derived values and in-silico predictions, as the latter provide guidance but require empirical validation.[7]

Property	Value	Source/Method	Significance in Drug Development
Molecular Weight	187.58 g/mol	Calculated[5]	Affects diffusion, transport, and overall size metrics (e.g., Rule of Five).
logP (Octanol/Water)	1.3	Predicted (XlogP)[6]	Measures lipophilicity; critical for membrane permeability and ADME properties.
pKa (Acid Dissociation Constant)	~2-3	Predicted	Determines the ionization state at physiological pH, impacting solubility and target binding.
Aqueous Solubility	Low	Inferred	Affects dissolution, bioavailability, and achievable concentration for in-vitro assays.
Appearance	Solid	Inferred	Important for handling, formulation, and storage considerations.

Ionization Behavior (pKa) and Its Determination

The pKa value dictates the extent of ionization of a molecule at a given pH. For **2-Chloro-5-methoxyisonicotinic acid**, the acidic carboxylic acid group and the basic pyridine nitrogen create a zwitterionic potential, making pKa a critical parameter. This value directly impacts aqueous solubility, membrane permeability, and the nature of interactions with biological targets.[4]

Expert Insight: Why Potentiometric Titration is the Standard

While UV-metric and other methods exist, potentiometric titration is considered the gold standard for pKa determination due to its accuracy and direct measurement of protonation equilibria.^[8] It relies on monitoring pH changes upon the addition of a titrant (acid or base), allowing for the precise determination of the inflection points corresponding to the pKa values. For compounds with poor water solubility, a co-solvent titration is employed.

Experimental Protocol: Potentiometric pKa Determination

This protocol outlines a self-validating method for determining the pKa of **2-Chloro-5-methoxyisonicotinic acid**.

- System Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25°C). This ensures the accuracy of all subsequent pH measurements.
- Sample Preparation:
 - Accurately weigh approximately 1-5 mg of the compound.
 - Dissolve in a known volume (e.g., 50 mL) of a suitable solvent. Due to expected low aqueous solubility, a water/methanol mixture (e.g., 50:50 v/v) may be required. The exact ratio must be recorded as it influences the apparent pKa.
- Titration - Acidic pKa (Carboxylic Acid):
 - Begin titration with a standardized solution of a strong base (e.g., 0.1 M KOH).
 - Add the titrant in small, precise increments (e.g., 0.01 mL).
 - Record the pH value after each addition, ensuring the reading stabilizes.
 - Continue the titration well past the first equivalence point.

- Titration - Basic pKa (Pyridine Nitrogen):
 - In a separate experiment, titrate an identical sample solution with a standardized strong acid (e.g., 0.1 M HCl) to determine the pKa of the conjugate acid of the pyridine nitrogen.
- Data Analysis:
 - Plot the pH versus the volume of titrant added.
 - Calculate the first derivative ($\Delta\text{pH}/\Delta V$) of the titration curve. The peak of the first derivative plot indicates the equivalence point.
 - The pKa is the pH at which half of the volume to the equivalence point has been added.
 - For co-solvent methods, perform a Yasuda-Shedlovsky extrapolation or use reference compounds to correct the apparent pKa to a wholly aqueous value if required.

Caption: Workflow for Potentiometric pKa Determination.

Lipophilicity (LogP) and Its Measurement

Lipophilicity, the "greasiness" of a molecule, is a key determinant of its ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.^[4] An optimal LogP value is critical for balancing membrane permeability with aqueous solubility to ensure a drug can reach its target.

Expert Insight: The Shake-Flask Method's Enduring Relevance

Despite the availability of high-throughput chromatographic methods, the OECD 107 shake-flask method remains the definitive reference for LogP determination.^[8] Its direct equilibrium measurement provides unambiguous data, though it is more labor-intensive. The key to a self-validating experiment is meticulous phase separation and accurate concentration analysis in both phases.

Experimental Protocol: Shake-Flask LogP Determination

- System Preparation:

- Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours and allowing the layers to separate. This prevents volume changes during the experiment.
- Prepare a stock solution of **2-Chloro-5-methoxyisonicotinic acid** in the n-octanol phase at a concentration that is detectable in both phases after partitioning.

• Partitioning:

- In a separatory funnel or suitable vessel, combine a precise volume of the octanol stock solution with a precise volume of the pre-saturated water phase (e.g., a 1:1 ratio).
- Shake vigorously for a set period (e.g., 30 minutes) at a constant temperature (e.g., 25°C) to allow equilibrium to be reached.

• Phase Separation:

- Allow the mixture to stand until the two phases are clearly separated.
- To ensure complete separation without cross-contamination, centrifugation is highly recommended.

• Concentration Analysis:

- Carefully withdraw an aliquot from each phase.
- Determine the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV or LC-MS. A calibration curve must be prepared for each phase to account for matrix effects.

• Calculation:

- Calculate the partition coefficient, $P = [\text{Concentration}]_{\text{octanol}} / [\text{Concentration}]_{\text{water}}$.
- The final result is expressed as $\text{Log}P = \log_{10}(P)$.
- The experiment should be performed in triplicate to ensure reproducibility.

Caption: Workflow for Shake-Flask LogP Determination.

Aqueous Solubility

Aqueous solubility is a critical, often rate-limiting factor in drug absorption. Poor solubility can lead to low bioavailability and difficulty in developing intravenous formulations.^[8] It is essential to measure the thermodynamic equilibrium solubility for accurate assessment.

Experimental Protocol: Equilibrium Shake-Flask Solubility

- Sample Preparation: Add an excess amount of solid **2-Chloro-5-methoxyisonicotinic acid** to a known volume of the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid at the end of the experiment is crucial to ensure saturation was achieved.
- Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Separate the undissolved solid from the saturated solution. This is best accomplished by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
- Quantification:
 - Dilute the clear, saturated filtrate with a suitable solvent.
 - Quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS against a standard curve.
- Validation: The final solid should be analyzed (e.g., by XRPD) to ensure no phase changes or degradation occurred during the experiment.

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